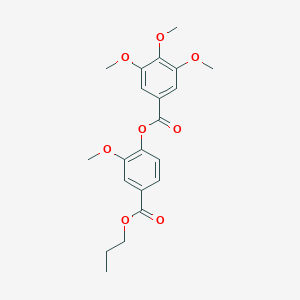
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate, also known as MPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPTB is a derivative of the natural compound, gallic acid, and has been synthesized using various methods.
Mécanisme D'action
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate's mechanism of action is still being studied, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the reduction of inflammation and oxidative stress, and the protection of neurons from damage. It has also been shown to exhibit antimicrobial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its limited availability and high cost can be a limitation for some experiments.
Orientations Futures
There are several future directions for the study of 2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate, including the development of novel synthetic methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its applications in agriculture and food science. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate can be synthesized using several methods, including the esterification of gallic acid with 3,4,5-trimethoxybenzyl alcohol and propyl chloroformate in the presence of a catalyst. Another method involves the reaction of gallic acid with 3,4,5-trimethoxybenzyl chloride and propyl alcohol in the presence of a base.
Applications De Recherche Scientifique
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
2-Methoxy-4-(propoxycarbonyl)phenyl 3,4,5-trimethoxybenzoate |
|---|---|
Formule moléculaire |
C21H24O8 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(2-methoxy-4-propoxycarbonylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C21H24O8/c1-6-9-28-20(22)13-7-8-15(16(10-13)24-2)29-21(23)14-11-17(25-3)19(27-5)18(12-14)26-4/h7-8,10-12H,6,9H2,1-5H3 |
Clé InChI |
PPNYHSLINFTPKH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
SMILES canonique |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



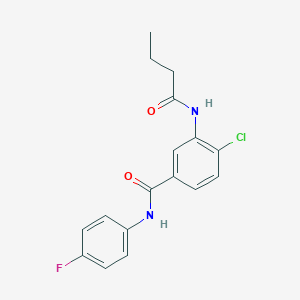
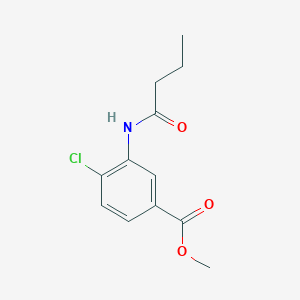
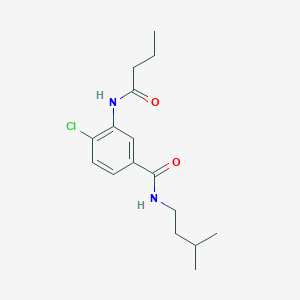
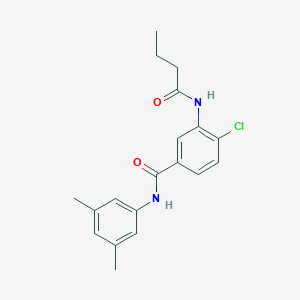
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)